Methyl 3-chloroazulene-1-carboxylate

Description

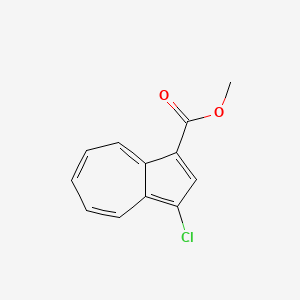

Methyl 3-chloroazulene-1-carboxylate (C₁₃H₉ClO₂) is a non-benzenoid aromatic compound featuring a unique azulene core—a bicyclic structure composed of fused cycloheptatriene and cyclopentadiene rings. The molecule is substituted with a chlorine atom at position 3 and a methyl ester group at position 1 (Figure 1). This substitution pattern significantly influences its electronic properties, such as absorption spectra and redox behavior, which are critical for applications in organic electronics and dye chemistry .

Azulene derivatives are renowned for their vivid colors and polar ground states, making them attractive for optoelectronic materials. The chloro and ester substituents in this compound enhance its electrophilicity, facilitating further functionalization or coordination chemistry.

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

methyl 3-chloroazulene-1-carboxylate |

InChI |

InChI=1S/C12H9ClO2/c1-15-12(14)10-7-11(13)9-6-4-2-3-5-8(9)10/h2-7H,1H3 |

InChI Key |

HEUOHXSHPVULTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination Reagents and Conditions

- Sulfuryl chloride (SO2Cl2) is commonly used for selective chlorination of methyl esters of heterocycles and aromatic compounds, often under mild conditions to avoid multiple substitutions.

- N-Chlorosuccinimide (NCS) in the presence of catalysts or under photochemical conditions can provide selective chlorination.

- Hydrogen peroxide and hydrochloric acid mixtures have been used effectively for chlorination of pyrazole carboxylates, offering a safer alternative to sulfonyl chlorides and reducing toxic byproducts.

Reaction Parameters

- Temperature control is critical, typically maintained between 20–70 °C to optimize selectivity and yield.

- Solvent choice affects reaction rate and selectivity; dichloroethane or diethylene glycol dimethyl ether are common solvents.

- Molar ratios of chlorinating agents to substrate are optimized to minimize side reactions.

Example Preparation Methodology (Adapted from Analogous Pyrazole Carboxylate Chlorination)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Azulene-1-carboxylic acid + methanol + acid catalyst | Esterification under reflux | Methyl azulene-1-carboxylate |

| 2 | Methyl azulene-1-carboxylate + HCl (35–40%) + H2O2 (30–40%) + dichloroethane | Dropwise addition of H2O2 at 20–30 °C, then warming to 50–70 °C for 5–7 h | Selective chlorination at 3-position |

| 3 | Washing with sodium sulfite (4–6%), sodium carbonate (4–6%), and water | Purification to remove residual reagents and byproducts | Purified this compound |

This method parallels the chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylate to its 4-chloro derivative, which achieved yields up to 95.2% and purity near 97%.

Analytical and Purification Techniques

- Layer separation and washing with sodium sulfite and sodium carbonate solutions remove excess chlorine and acidic impurities.

- Drying over anhydrous sodium sulfate removes residual moisture.

- Vacuum distillation or recrystallization can be employed for final purification.

- Characterization by NMR, IR, and mass spectrometry confirms substitution pattern and purity.

Research Findings and Comparative Data

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The azulene ring can be oxidized to form quinone derivatives.

Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

Substitution: Products include 3-aminoazulene-1-carboxylate or 3-thioazulene-1-carboxylate.

Oxidation: Products include azulene-1,3-dione derivatives.

Reduction: Products include dihydroazulene derivatives.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Used in the development of dyes and pigments due to its deep blue color.

Mechanism of Action

The mechanism of action of Methyl 3-chloroazulene-1-carboxylate in biological systems is not fully understood. it is believed to interact with cellular targets through its aromatic ring system and chlorine substituent. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₀H₁₀ClN₃O₄S₂)

- Core Structure : Benzodithiazine (sulfur- and nitrogen-containing heterocycle) instead of azulene.

- Substituents: Chloro (position 6), methyl ester (position 7), and methylhydrazino (position 3) groups.

Compound B : Methyl 1-Acetylazulene-3-carboxylate Oxime (C₁₄H₁₂N₂O₃)

- Core Structure : Azulene.

- Substituents: Acetyl (position 1), methyl ester (position 3), and oxime (-NOH) groups.

- Key Features : The acetyl group enhances electron-withdrawing effects, while the oxime introduces nucleophilic reactivity, enabling coordination or further derivatization .

Compound C : Methyl 1-Acetylazulene-3-carboxylate Phenylhydrazone (C₂₁H₁₅N₃O₄)

- Core Structure : Azulene.

- Substituents : Acetyl (position 1), methyl ester (position 3), and phenylhydrazone (-NHNPh) groups.

Physical and Spectral Properties

| Property | Methyl 3-chloroazulene-1-carboxylate | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Melting Point | Not reported | 252–253 °C dec. | Not reported | Not reported |

| IR (C=O stretch) | ~1740 cm⁻¹ (ester) | 1740 cm⁻¹ | ~1740 cm⁻¹ | ~1740 cm⁻¹ |

| ¹H-NMR (Aromatic H) | Not reported | 8.09–8.29 ppm | Not reported | Not reported |

| Thermal Stability | Moderate (inferred from azulene core) | High | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.